molecular formula C16H15NO2 B3079884 3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 107801-69-4

3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3079884
CAS RN: 107801-69-4
M. Wt: 253.29 g/mol
InChI Key: SKFZAKZDYWSXAN-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one” belongs to the class of organic compounds known as quinolines and derivatives . Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Again, without specific studies on “this compound”, it’s challenging to provide a detailed analysis of its chemical reactions .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • The synthesis of similar 1,2-dihydroquinazolin-4(3H)-one compounds and their metal complexes has been a focus, with detailed spectral and thermal studies providing insights into their structural properties (Gudasi et al., 2006).

2. Crystallography and Chemical Properties

  • Extensive research has been done on the crystal structures and chemical properties of related compounds, providing valuable information for applications in material science and chemistry (Akkurt et al., 2010).

3. Novel Synthesis Methods

  • Innovative and eco-friendly synthesis methods for derivatives of this compound have been developed, showcasing the versatility and potential for wide-ranging applications in pharmaceutical and chemical industries (Yadav et al., 2020).

4. Antibacterial Applications

  • The compound has shown significant antibacterial activity against various strains of microorganisms, highlighting its potential in developing new antibiotics or antiseptic agents (Osarumwense, 2022).

Safety and Hazards

The safety and hazards of “3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one” are not known due to the lack of specific studies .

Future Directions

The future directions for the study of “3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one” could involve more in-depth studies on its synthesis, physical and chemical properties, and potential biological activities. Given the biological activities observed in similar compounds, it could be interesting to explore its potential as a therapeutic agent .

properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFZAKZDYWSXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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